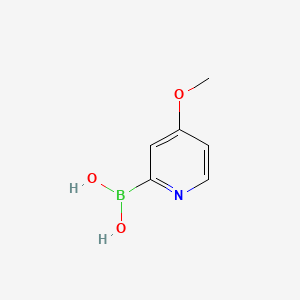
(4-Methoxypyridin-2-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methoxypyridin-2-YL)boronic acid” is a boronic acid derivative with the molecular formula C6H8BNO3 . It is also known by other names such as “2-Methoxy-4-pyridineboronic acid” and "(2-Methoxy-4-pyridinyl)boronic acid" . This compound is used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .
Synthesis Analysis
Boronic acids, including “(4-Methoxypyridin-2-YL)boronic acid”, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well-known . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of “(4-Methoxypyridin-2-YL)boronic acid” consists of a pyridine ring with a methoxy group (-OCH3) attached to the 4th carbon and a boronic acid group (-B(OH)2) attached to the 2nd carbon . The molecular weight of this compound is 152.944 Da .Chemical Reactions Analysis
Boronic acids, including “(4-Methoxypyridin-2-YL)boronic acid”, are known to participate in various chemical reactions. They can act as building blocks and synthetic intermediates . They are often used in metal-catalyzed processes like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
“(4-Methoxypyridin-2-YL)boronic acid” has a molecular weight of 152.95 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 153.059723 Da .科学的研究の応用
Fluorescence Quenching and Sensor Design : Boronic acid derivatives, including 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), exhibit novel fluorescent properties useful in sensor design. Studies show fluorescence quenching of these compounds in various solvents, providing insights into their potential applications in sensor technology (Melavanki, 2018).
Photophysical Properties in Alcohol Environment : The fluorescence quenching and dipole moment of 2MPBA have been investigated in different alcohol environments. This research helps in understanding the interactions of these compounds with solvents and their potential applications in fluorescence-based technologies (Melavanki et al., 2018).
Sugar Binding for Glucose Monitoring : Boronic acid derivatives are effective in binding with sugars in aqueous solutions at physiological pH. This characteristic is particularly significant for designing new sensors for continuous glucose monitoring, a critical aspect of diabetes management (Geethanjali et al., 2017).
Synthesis of PET Radioligands : Research has been conducted on synthesizing new PET radioligands, such as MK-1064, which involves derivatives of boronic acid for imaging specific receptors. This research contributes to advancements in radiopharmaceuticals and diagnostic imaging (Gao et al., 2016).
Antimicrobial and Antioxidant Properties : Novel boron compounds, including boronic acid derivatives, have shown significant antimicrobial and antioxidant effects. These properties are valuable in developing new therapeutics and materials for combating microbial resistance and oxidative stress (Temel et al., 2022).
Catalysis in Chemical Synthesis : Boronic acid derivatives have been used as catalysts in chemical reactions, such as the synthesis of biologically active compounds. This application highlights their role in facilitating efficient and novel synthetic pathways in medicinal chemistry (Murugesan et al., 2017).
作用機序
While the specific mechanism of action for “(4-Methoxypyridin-2-YL)boronic acid” is not mentioned in the search results, boronic acids in general have been found to exhibit various biological activities. For instance, many boronic acid anticancer agents are proteasome inhibitors . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Safety and Hazards
While the specific safety and hazards information for “(4-Methoxypyridin-2-YL)boronic acid” is not available in the search results, boronic acids in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed .
特性
IUPAC Name |
(4-methoxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFELMBEBUVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
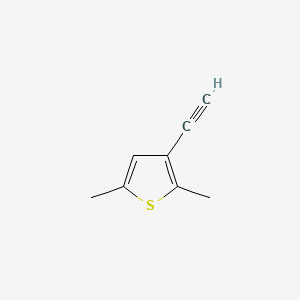

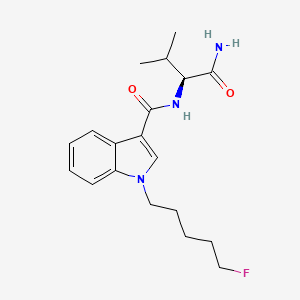
![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)
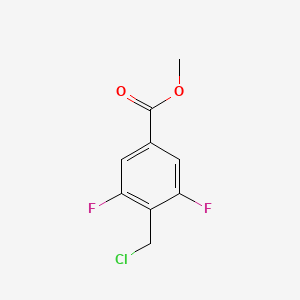
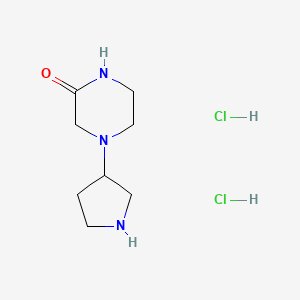
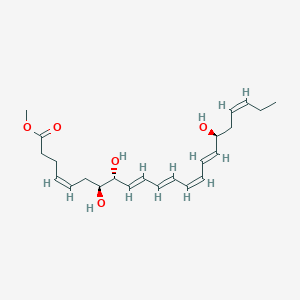
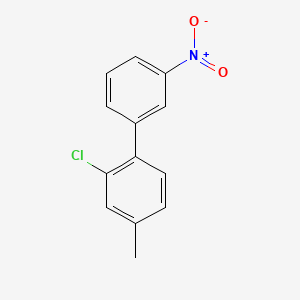

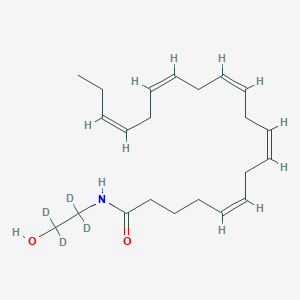
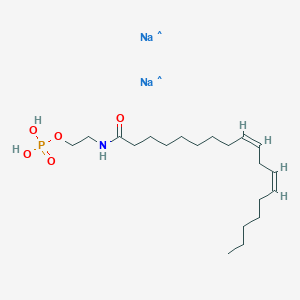
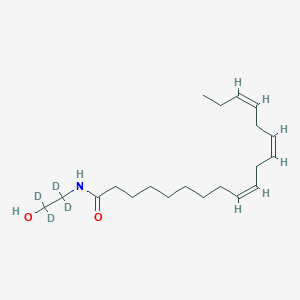
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)